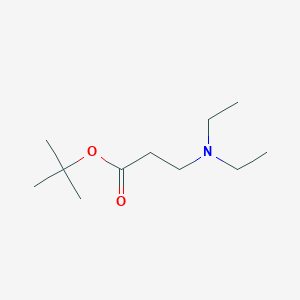

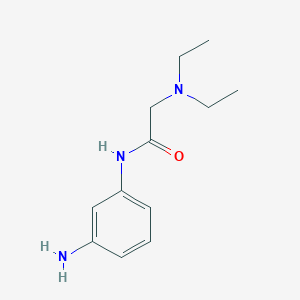

tert-Butyl 3-(diethylamino)propanoate

Vue d'ensemble

Description

“tert-Butyl 3-(diethylamino)propanoate” is a chemical compound . It is related to “tert-butyl propanoate”, which has a molecular formula of C7H14O2 . It’s also related to “tert-Butyl 3-(ethylamino)propanoate” which has a linear formula of C9H19O2N1 .

Synthesis Analysis

The synthesis of related compounds involves various methods. For instance, (3-(tert-butylperoxy)propyl)trimethoxysilane was synthesized using tert-butyl hydroperoxide and (3-chloropropyl) trimethoxysilane . Another example is the reaction of tert-butyl propiolate in diethyl ether at 0 - 20°C for 15 hours .Applications De Recherche Scientifique

Organometallic Chemistry and Antibacterial Activity

One application of derivatives similar to tert-Butyl 3-(diethylamino)propanoate is in organometallic chemistry. For instance, Patra et al. (2012) synthesized planar chiral carboxylic acid derivatives containing organometallic moieties. These compounds were tested against various bacterial strains, although they showed no significant antibacterial activity (Patra, Merz, & Metzler‐Nolte, 2012).

Organocatalysis in Polymerization

Phosphazene bases like 2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine (BEMP) have been used as organocatalysts for the ring-opening polymerization of cyclic esters. This process yields polyesters with predictable molecular weights, narrow polydispersities, and high end-group fidelity, as shown by Zhang et al. (2007) (Zhang, Nederberg, Pratt, Waymouth, Hedrick, & Wade, 2007).

Food Contact Materials

Non-Intentionally Added Substances in Packaging

A study by Vera et al. (2019) utilized ion-mobility QTOF mass spectrometry to identify non-intentionally added substances (NIAS) migrating from polyethylene films intended for food packaging. This included compounds related to tert-Butyl 3-(diethylamino)propanoate (Vera, Canellas, Barknowitz, Goshawk, & Nerín, 2019).

Asymmetric Reformatsky Reactions

Emmerson et al. (2005) explored the use of carbohydrate-derived aminoalcohol ligands, including tert-butyl 3-phenyl-3-hydroxy-propanoate, for asymmetric Reformatsky reactions. This method yielded products with modest selectivities, demonstrating potential in organic synthesis (Emmerson, Hems, & Davis, 2005).

Analytical Chemistry

In analytical chemistry, tert-Butyl 3-(diethylamino)propanoate derivatives have been used as sensitive tools for detecting specific compounds. For example, Valgimigli et al. (2000) used a reaction involving a tert-butyl derivative for spectrophotometric determination of specific quinones (Valgimigli, Pedulli, Cabiddu, Sanjust, & Rescigno, 2000).

Asymmetric Synthesis of Amines

Ellman et al. (2002) described the use of N-tert-butanesulfinyl imines, which are related to tert-butyl derivatives, for the asymmetric synthesis of amines. These compounds serve as versatile intermediates in synthesizing a wide range of amines with high enantioselectivity (Ellman, Owens, & Tang, 2002).

Whole Cell Biosynthesis

Liu et al. (2018) utilized carbonyl reductase for the whole cell biosynthesis of tert-butyl derivatives as intermediates in the synthesis of statin drugs. Their method showed high yield and enantiomeric excess, highlighting the potential of biocatalysis in pharmaceutical production (Liu, Wu, Zheng, Wang, Zhang, Jin, & Zheng, 2018).

Neuroexcitant Synthesis

Pajouhesh et al. (2000) synthesized enantiomers of a neuroexcitant compound using tert-butyl derivatives, demonstrating the utility of these compounds in the synthesis of biologically active molecules (Pajouhesh, Hosseini-Meresht, Pajouhesh, & Curry, 2000).

Propriétés

IUPAC Name |

tert-butyl 3-(diethylamino)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23NO2/c1-6-12(7-2)9-8-10(13)14-11(3,4)5/h6-9H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMYJWSAOABPIEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 3-(diethylamino)propanoate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2Z)-3-methyl-2-[2-(2-methylphenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one](/img/structure/B3289133.png)

![N-[5-(4-bromophenoxy)-2-(trifluoromethyl)phenyl]-2-chloroacetamide](/img/structure/B3289141.png)

![Ethyl[(naphthalen-2-yl)methyl]amine](/img/structure/B3289208.png)